molecular formula C16H20N2O4S B2925860 N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide CAS No. 315677-74-8

N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide

Cat. No.: B2925860
CAS No.: 315677-74-8
M. Wt: 336.41
InChI Key: CEZASUFPAMQAHC-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide is a complex organic compound characterized by the presence of furan rings, amide groups, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethylamine, followed by its reaction with 3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The furan rings can intercalate with DNA, disrupting its function, while the amide and sulfanyl groups can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring and a sulfanylmethyl group.

    N-(furan-2-ylmethyl)acetamide: Contains a furan ring and an amide group.

    3-(furan-2-yl)propanoic acid: Contains a furan ring and a carboxylic acid group.

Uniqueness

N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide is unique due to its combination of furan rings, amide groups, and sulfanyl linkages, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-15(17-11-13-3-1-7-21-13)5-9-23-10-6-16(20)18-12-14-4-2-8-22-14/h1-4,7-8H,5-6,9-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZASUFPAMQAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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